molecular formula C5H7BN2O3 B13348051 (3-Methoxypyrazin-2-yl)boronic acid

(3-Methoxypyrazin-2-yl)boronic acid

Cat. No.: B13348051
M. Wt: 153.93 g/mol
InChI Key: FUQFNHRIASZDRG-UHFFFAOYSA-N
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Description

(3-Methoxypyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a methoxypyrazine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyrazin-2-yl)boronic acid typically involves the borylation of halogenated pyrazine derivatives. One common method is the palladium-catalyzed cross-coupling reaction of halopyrazines with boronic acid derivatives under mild conditions. This process often employs tetraalkoxydiborane or dialkoxyhydroborane as boron sources .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypyrazin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Uniqueness: (3-Methoxypyrazin-2-yl)boronic acid stands out due to its methoxypyrazine ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules .

Properties

Molecular Formula

C5H7BN2O3

Molecular Weight

153.93 g/mol

IUPAC Name

(3-methoxypyrazin-2-yl)boronic acid

InChI

InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3,9-10H,1H3

InChI Key

FUQFNHRIASZDRG-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CN=C1OC)(O)O

Origin of Product

United States

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